Ethyl 2-(3,5-difluorophenoxy)acetate
Description
Contextualizing Ethyl 2-(3,5-difluorophenoxy)acetate within Aromatic Ether Esters Research
This compound belongs to the larger structural class of aromatic ether esters, which are characterized by an ether bond connecting an aromatic ring to an alkyl chain that terminates in an ester group. This class of compounds, often referred to as aryloxyalkyl esters, are recognized as crucial moieties in organic synthesis and are found in a variety of bioactive natural products, pharmaceuticals, and functional polymers. researchgate.net Their synthesis is a subject of ongoing research, with methods being developed to create these structures efficiently from readily available starting materials like phenolic esters and halogenated alcohols. researchgate.net
This compound is distinguished by the presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions. The inclusion of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific research applications for this compound are not extensively detailed in publicly available literature, its classification as a "Fluorinated Building Block" and "Organic Building Block" by chemical suppliers indicates its primary role as an intermediate in the synthesis of more complex molecules. bldpharm.com Its structure provides a valuable scaffold for creating novel compounds in pharmaceutical and agrochemical research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1343442-11-4 | bldpharm.comcato-chem.com |
| Molecular Formula | C10H10F2O3 | bldpharm.comcato-chem.com |
| Molecular Weight | 216.18 g/mol | bldpharm.comcato-chem.com |
| MDL Number | MFCD17216122 | bldpharm.com |
Current Research Landscape and Gaps Pertaining to Halogenated Phenoxyacetate (B1228835) Esters
The introduction of halogen atoms into organic molecules is a well-established strategy in the development of pharmaceuticals and agrochemicals. nih.gov Halogenation can profoundly affect a compound's biological activity by altering its electronic properties, conformation, and ability to engage in specific interactions, such as halogen bonding. researchgate.net Consequently, a significant portion of modern drugs and pesticides contain one or more halogen atoms. nih.gov The synthesis of halogenated organic compounds, including esters, is therefore a vital area of chemical research. researchcommons.org
The current research landscape for halogenated esters is broad, with significant efforts focused on developing new, efficient, and environmentally benign halogenation methods. The use of halogenase enzymes as biocatalysts, for example, is being explored as a sustainable alternative to traditional chemical methods that often employ hazardous reagents. nih.govresearchgate.net These halogenated intermediates are particularly valuable in cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov
Despite the general interest in both phenoxyacetates and halogenated compounds, there appears to be a gap in the literature regarding dedicated studies on the specific biological activities or material applications of difluorinated phenoxyacetate esters like this compound. The available information primarily positions such compounds as synthetic intermediates. This suggests that while the individual components of the molecule—the phenoxyacetate core and fluorine substituents—are of significant interest, the research community may not have yet extensively explored the unique properties arising from this specific combination. Future research could focus on synthesizing a library of related halogenated phenoxyacetate esters to systematically investigate how the position and number of halogen substituents influence their biological effects, potentially uncovering novel lead compounds for drug discovery or new agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-difluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQNYPTCSTHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 2 3,5 Difluorophenoxy Acetate
Overview of Classical and Modern Synthetic Routes
The construction of the Ethyl 2-(3,5-difluorophenoxy)acetate molecule fundamentally relies on forming either the phenoxy-acetic acid backbone followed by esterification, or by directly coupling a phenol (B47542) derivative with an acetate (B1210297) precursor.
Esterification Approaches
Esterification represents a direct and traditional method for synthesizing the target compound, provided the corresponding carboxylic acid, 3,5-difluorophenoxyacetic acid, is available.
Fischer-Speier Esterification: This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it forms, or water is removed. chemguide.co.uk
Modern Condensation Methods: More contemporary approaches utilize coupling agents to facilitate the esterification under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP), can activate the carboxylic acid for attack by ethanol. chemicalbook.comorganic-chemistry.orgnih.gov This method avoids the harsh acidic conditions of Fischer esterification.
Phenoxylation Reactions
Phenoxylation reactions, particularly the Williamson ether synthesis, are a cornerstone for forming the ether bond central to the molecule's structure. This approach involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comnumberanalytics.com
Williamson Ether Synthesis: This widely used SN2 reaction involves deprotonating 3,5-difluorophenol (B1294556) with a base to form the more nucleophilic 3,5-difluorophenoxide ion. masterorganicchemistry.comkhanacademy.orgyoutube.com This is followed by a reaction with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). Common bases used for this purpose include potassium carbonate in a solvent like dry acetone (B3395972) or sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comresearchgate.net The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
Precursor Synthesis and Derivatization
The successful synthesis of this compound is contingent upon the availability and purity of its key precursors: 3,5-difluorophenol and an appropriate ethyl haloacetate.
Synthesis of 3,5-Difluorophenol Derivatives
3,5-Difluorophenol is a critical intermediate whose synthesis can be approached through several routes. chemicalbook.com
From 3,5-Difluorobromobenzene: A prominent strategy involves the use of organoboron chemistry. google.com 3,5-Difluorobromobenzene is first converted into 3,5-difluorophenylboronic acid. google.compatsnap.com This is typically achieved through a lithium-halogen exchange using a reagent like n-butyl lithium, followed by reaction with a boron source. google.compatsnap.com The resulting boronic acid is then oxidized using an oxidizing agent to yield 3,5-difluorophenol. google.com An alternative one-pot method involves reacting 3,5-difluorobromobenzene with an alkali in a solvent like DMSO to directly form the phenoxide, which is then acidified. google.com
From 1,3,5-Trifluorobenzene (B1201519): A direct approach utilizes the nucleophilic aromatic substitution (SNAr) mechanism. In this method, 1,3,5-trifluorobenzene reacts with acetohydroxamic acid in the presence of a base, leading to the displacement of one of the fluorine atoms to form the desired phenol.
| Starting Material | Key Intermediate | Reaction Type | Typical Reagents |
|---|---|---|---|
| 3,5-Difluorobromobenzene | 3,5-Difluorophenylboronic Acid | Organometallic/Oxidation | 1. n-Butyl lithium, Boric acid ester 2. Oxidizing agent (e.g., H₂O₂) |
| 3,5-Difluorobromobenzene | 3,5-Difluorophenoxide | Nucleophilic Substitution | Alkali (e.g., NaOH), DMSO |
| 1,3,5-Trifluorobenzene | N/A | Nucleophilic Aromatic Substitution (SNAr) | Acetohydroxamic acid, Base |
Synthesis of Ethyl Haloacetates
Ethyl haloacetates, such as ethyl chloroacetate and ethyl bromoacetate, are essential electrophilic partners in the Williamson ether synthesis route.
Esterification of Haloacetic Acids: The most direct method is the Fischer esterification of chloroacetic acid or bromoacetic acid with ethanol, using a strong acid catalyst like sulfuric acid. researchgate.netalfa-chemistry.com Reactive distillation is a technique that can be employed to continuously remove water and drive the reaction to completion, achieving high yields of ethyl chloroacetate. researchgate.net
From Vinyl Acetate: An alternative two-stage process involves the halogenation of vinyl acetate. For instance, vinyl acetate can be reacted with bromine at low temperatures to form 1,2-dibromoethyl acetate. google.com This intermediate is then reacted with ethanol to produce ethyl bromoacetal, which can be further processed to yield the desired ethyl bromoacetate. google.com
| Target Compound | Starting Materials | Reaction Type | Key Features |
|---|---|---|---|
| Ethyl Chloroacetate | Chloroacetic Acid, Ethanol | Fischer Esterification | Acid-catalyzed (H₂SO₄); can be optimized with reactive distillation. researchgate.net |
| Ethyl Bromoacetate | Bromoacetic Acid, Ethanol | Fischer Esterification | Acid-catalyzed (H₂SO₄). |
| Ethyl Bromoacetate | Vinyl Acetate, Bromine, Ethanol | Halogenation/Alcoholysis | Involves a 1,2-dihaloethyl ester intermediate. google.com |
Catalytic Systems in the Synthesis of this compound
Catalysts play a pivotal role in enhancing the efficiency and feasibility of the synthetic routes to this compound.
In Esterification:
Acid Catalysts: Concentrated sulfuric acid is the most common catalyst for Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic. chemguide.co.ukhillpublisher.com
Coupling Agents/Activators: In modern esterification, while not catalysts in the classical sense, coupling agents like EDCI are used in stoichiometric amounts to activate the carboxylic acid. organic-chemistry.org DMAP is often added in catalytic amounts to accelerate the reaction. chemicalbook.com
In Phenoxylation (Williamson Ether Synthesis):
Base Catalysis: This reaction is fundamentally base-catalyzed. Strong bases like sodium hydride (NaH) or weaker bases like anhydrous potassium carbonate (K₂CO₃) are used to deprotonate the phenol, generating the reactive phenoxide nucleophile. masterorganicchemistry.comresearchgate.net The choice of base can depend on the solvent and the reactivity of the substrates.
Phase-Transfer Catalysts: When the reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide can be employed. utahtech.edu This catalyst transports the phenoxide ion from the aqueous phase to the organic phase where the ethyl haloacetate is present, thereby facilitating the reaction. utahtech.edu
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of this compound, a solid-liquid PTC system is commonly employed. In this setup, the deprotonated 3,5-difluorophenol (phenoxide) resides in the solid phase (e.g., as a potassium salt), while the ethyl haloacetate is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid phase to the organic phase, where it can react with the ethyl haloacetate.
The general reaction is as follows: 3,5-F₂C₆H₃OH + BrCH₂COOCH₂CH₃ + K₂CO₃ --(PTC)--> 3,5-F₂C₆H₃OCH₂COOCH₂CH₃ + KBr + KHCO₃
Key parameters influencing the success of this reaction include the choice of catalyst, solvent, base, and reaction temperature. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective catalysts for this type of etherification. Solvents such as acetone and dimethylformamide (DMF) are often used. Potassium carbonate is a common and effective base for deprotonating the phenol.
| Phenol Reactant | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |
| 4-chloro-3-methylphenol | Ethyl chloroacetate | - | K₂CO₃ | Acetone | 85 |
| 4-nitrophenol | Ethyl bromoacetate | KI (catalytic) | K₂CO₃ | Acetone | High |
| 4-formylphenols | Ethyl bromoacetate | - | K₂CO₃ | DMF | - |
This table presents data for analogous phenoxyacetate (B1228835) syntheses to illustrate typical reaction conditions and yields.
Metal-Catalyzed Approaches
Transition metal-catalyzed cross-coupling reactions offer an alternative and powerful strategy for the formation of the aryl ether bond in this compound. Two notable methods are the Ullmann condensation and the Buchwald-Hartwig etherification.
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In the context of synthesizing the target molecule, this would typically involve the reaction of a dihalobenzene with ethyl glycolate, or more commonly, the coupling of 3,5-difluorophenol with an ethyl haloacetate in the presence of a copper catalyst. Modern Ullmann-type reactions can be performed under milder conditions than the harsh traditional methods, often employing copper(I) salts and various ligands to enhance catalytic activity.
The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has become a versatile method for forming C-O bonds. This reaction would involve the coupling of 3,5-difluorophenol with ethyl bromoacetate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results.
| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) |
| Aryl halides and phenols | CuI / ligand | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | Moderate to Good |
| Aryl halides and phenols | Pd(OAc)₂ / phosphine ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | Good to Excellent |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by considering alternative reaction conditions and evaluating the efficiency of the synthetic route.
Solvent-Free Synthesis
One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Solvent-free, or neat, reaction conditions can be achieved, particularly with the use of microwave irradiation. Microwave-assisted organic synthesis can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions with fewer byproducts.
For the synthesis of this compound, a solvent-free approach could involve mixing 3,5-difluorophenol, ethyl bromoacetate, a solid base like potassium carbonate, and a phase-transfer catalyst, and then irradiating the mixture with microwaves. The absence of a solvent simplifies the work-up procedure and reduces the environmental impact of the process.
| Reactants | Conditions | Time | Yield (%) |
| Aromatic aldehydes and cyanoacetamide | NH₄OAc, Microwave (160-320W) | 30-60 sec | 81-99 |
| Chalcones | 30% TFA over silica (B1680970) gel, Microwave | 9-12 min | High |
This table showcases examples of microwave-assisted solvent-free syntheses for related organic compounds, demonstrating the potential of this technology.
Atom Economy and Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants, then multiplying by 100. primescholars.com
For the synthesis of this compound via the Williamson ether synthesis (the basis of the phase-transfer catalysis method), the reaction can be represented as:
C₆H₄F₂O⁻Na⁺ + BrCH₂COOCH₂CH₃ → C₁₀H₉F₂O₃ + NaBr
Calculation of Atom Economy:
Molecular Weight of this compound (C₁₀H₁₀F₂O₃): 216.18 g/mol
Molecular Weight of Sodium 3,5-difluorophenoxide (C₆H₃F₂NaO): 152.07 g/mol
Molecular Weight of Ethyl bromoacetate (C₄H₇BrO₂): 167.00 g/mol
Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] x 100
Atom Economy = [216.18 / (152.07 + 167.00)] x 100 ≈ 67.7%
This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant mass ends up as a byproduct (in this case, sodium bromide). Green chemistry encourages the development of synthetic routes with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the final product. While not always feasible, considering atom economy is crucial for designing more sustainable chemical processes.
Advanced Structural Elucidation and Spectroscopic Investigations of Ethyl 2 3,5 Difluorophenoxy Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-(3,5-difluorophenoxy)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a thorough structural analysis.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl and phenoxyacetate (B1228835) moieties. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen and fluorine atoms.
Ethyl Group Protons: The ethyl group gives rise to two characteristic signals: a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The methyl protons are expected to appear at approximately 1.2-1.4 ppm, split into a triplet by the adjacent methylene protons. The methylene protons, being deshielded by the adjacent oxygen atom, are predicted to resonate further downfield, around 4.2-4.4 ppm, as a quartet due to coupling with the methyl protons.
Methylene Protons of the Acetate (B1210297) Group: The methylene protons of the acetate group (-O-CH₂-C=O) are situated between an oxygen atom and a carbonyl group, leading to a significant downfield shift. This signal is expected to appear as a singlet in the range of 4.6-4.8 ppm, as there are no adjacent protons to cause splitting.
Aromatic Protons: The 3,5-difluorophenoxy ring contains three aromatic protons. Due to the symmetrical substitution pattern, two protons are chemically equivalent (at the C2 and C6 positions), and one is unique (at the C4 position). The protons at C2 and C6 are expected to appear as a doublet of doublets or a multiplet around 6.6-6.8 ppm, coupled to both the C4 proton and the fluorine atoms. The proton at C4, situated between two fluorine atoms, is anticipated to be a triplet of triplets or a multiplet in a similar region, around 6.5-6.7 ppm, due to coupling with the adjacent protons and fluorine atoms.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂-CH₃ | 1.2-1.4 | Triplet (t) | ~7.1 |
| -CH₂ -CH₃ | 4.2-4.4 | Quartet (q) | ~7.1 |
| -O-CH₂ -C=O | 4.6-4.8 | Singlet (s) | N/A |
| Ar-H (C2, C6) | 6.6-6.8 | Multiplet (m) | N/A |
| Ar-H (C4) | 6.5-6.7 | Multiplet (m) | N/A |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the carbon atoms in this compound.
Ethyl Group Carbons: The methyl carbon (-CH₃) is expected to resonate in the typical aliphatic region, around 14-16 ppm. The methylene carbon (-CH₂-) attached to the oxygen will be deshielded and is predicted to appear at approximately 61-63 ppm.
Acetate Group Carbons: The methylene carbon of the acetate group (-O-CH₂-C=O) will be influenced by the adjacent oxygen and carbonyl group, with an expected chemical shift in the range of 65-67 ppm. The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield around 168-170 ppm.
Aromatic Carbons: The aromatic carbons will exhibit characteristic shifts and couplings to fluorine. The carbon atoms directly bonded to fluorine (C3 and C5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-250 Hz, with a chemical shift around 162-164 ppm. The carbon attached to the ether oxygen (C1) is expected around 158-160 ppm and may show coupling to the meta-fluorines. The carbons at the C2 and C6 positions are predicted to resonate around 102-104 ppm and will likely appear as a doublet due to two-bond coupling with the adjacent fluorine. The carbon at the C4 position is anticipated to be around 108-110 ppm and will likely appear as a triplet due to two-bond coupling to both fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| -CH₂-C H₃ | 14-16 | Singlet |
| -C H₂-CH₃ | 61-63 | Singlet |
| -O-C H₂-C=O | 65-67 | Singlet |
| -C =O | 168-170 | Singlet |
| Ar-C 1 | 158-160 | Triplet (small J) |
| Ar-C 2, C6 | 102-104 | Doublet |
| Ar-C 3, C5 | 162-164 | Doublet (large J) |
| Ar-C 4 | 108-110 | Triplet |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal is anticipated to appear as a multiplet due to coupling with the aromatic protons. The chemical shift will be in the characteristic range for aromatic fluorine compounds, likely between -100 and -120 ppm relative to a standard such as CFCl₃.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F (C3, C5) | -100 to -120 | Multiplet |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methyl and methylene protons of the ethyl group, showing a cross-peak between the signals at ~1.3 ppm and ~4.3 ppm. It would also reveal couplings between the aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between the ethyl CH₃ protons (~1.3 ppm) and the corresponding carbon (~15 ppm), the ethyl -CH₂- protons (~4.3 ppm) and its carbon (~62 ppm), the acetate -CH₂- protons (~4.7 ppm) and its carbon (~66 ppm), and the aromatic protons with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
The ethyl -CH₂- protons (~4.3 ppm) to the carbonyl carbon (~169 ppm).
The acetate -CH₂- protons (~4.7 ppm) to the carbonyl carbon (~169 ppm) and to the aromatic C1 carbon (~159 ppm).
The aromatic protons (~6.6-6.8 ppm) to various other aromatic carbons, which would be crucial for the unambiguous assignment of the aromatic signals.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.
C=O Stretch: A strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1735 cm⁻¹.
C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group will likely appear as a strong band between 1250-1150 cm⁻¹. The aryl-alkyl ether C-O-C stretch will also give rise to a strong band, typically in the 1260-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching will appear as weaker bands above 3000 cm⁻¹.
C-F Stretch: The C-F stretching vibrations of the aromatic ring are expected to produce strong absorption bands in the 1350-1100 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak intensity bands for the aromatic ring C=C stretching are expected in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1750-1735 | Strong |
| C-O (Ester) | 1250-1150 | Strong |
| C-O-C (Aryl-alkyl ether) | 1260-1200, 1050-1000 | Strong |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C-H (Aromatic) | >3000 | Weak to Medium |
| C-F (Aromatic) | 1350-1100 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium to Weak |
Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research
A thorough investigation of scientific databases and publicly accessible research materials reveals a lack of detailed experimental data for the chemical compound this compound. Specifically, published research findings on its advanced structural elucidation and spectroscopic investigations, including Raman spectroscopy, high-resolution and electrospray ionization mass spectrometry, and X-ray crystallography, could not be located.
The compound, identified by the CAS Number 1343442-11-4 and the molecular formula C10H10F2O3, is available commercially. However, academic and research publications detailing its specific spectroscopic and crystallographic properties as requested are not present in the searched databases.
Therefore, it is not possible to provide an article with scientifically accurate, research-backed data for the following outlined sections:
X-ray Crystallography for Solid-State Structural Determination
Conformational Analysis in the Solid State
While general principles of these analytical techniques can be applied to predict the expected spectral features and structural properties of the molecule, the generation of such theoretical data would not meet the requirement for an article based on detailed and established research findings.
Reactivity and Mechanistic Studies of Ethyl 2 3,5 Difluorophenoxy Acetate
Hydrolysis Mechanisms of the Ester Moiety
The ester functional group in Ethyl 2-(3,5-difluorophenoxy)acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.
The acid-catalyzed hydrolysis of this compound is a reversible reaction, representing the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The mechanism, generally classified as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds through several key steps.
Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comjk-sci.com Following proton transfer, the ethanol (B145695) moiety is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields 2-(3,5-difluorophenoxy)acetic acid. The entire process is an equilibrium, and high yields of the carboxylic acid require using a large excess of water. chemistrysteps.com
The presence of the electron-withdrawing 3,5-difluorophenoxy group influences the reaction rate. While such groups can enhance the electrophilicity of the carbonyl carbon, their negative inductive effect can also decrease the basicity of the carbonyl oxygen, potentially retarding the initial protonation step, a crucial part of the mechanism. researchgate.net
Table 1: Key Steps in Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
| Step | Description | Intermediate/Product |
| 1 | Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺). |
| 2 | Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3 | Proton Transfer | A proton is transferred from the attacking water molecule to the ethoxy oxygen. |
| 4 | Elimination | The protonated ethoxy group leaves as a neutral ethanol molecule. |
| 5 | Deprotonation | The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst. |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com Unlike acid catalysis, the base (e.g., hydroxide (B78521) ion, OH⁻) acts as a reactant rather than a catalyst. libretexts.org The mechanism is classified as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
The reaction begins with the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. jk-sci.commasterorganicchemistry.com This step forms a tetrahedral alkoxide intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group and forming the carboxylic acid, 2-(3,5-difluorophenoxy)acetic acid. In the basic medium, the newly formed carboxylic acid (a weak acid) is immediately and irreversibly deprotonated by the strongly basic ethoxide ion or another hydroxide ion. chemistrysteps.comyoutube.com This final acid-base reaction forms the highly stable carboxylate salt and ethanol. The formation of this resonance-stabilized carboxylate ion drives the reaction to completion. chemistrysteps.comyoutube.com To obtain the neutral carboxylic acid, a final acidification step is required during workup. masterorganicchemistry.com The electron-withdrawing nature of the 3,5-difluorophenoxy group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to the initial nucleophilic attack by the hydroxide ion.
Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reactant | Acid is a catalyst. | Base is a reactant (consumed). |
| Reversibility | Reversible equilibrium. libretexts.org | Irreversible. chemistrysteps.com |
| Initial Step | Protonation of the carbonyl oxygen. chemistrysteps.com | Nucleophilic attack by OH⁻ on the carbonyl carbon. jk-sci.com |
| Final Product | Carboxylic acid and alcohol. | Carboxylate salt and alcohol. libretexts.org |
| Driving Force | Use of excess water shifts equilibrium. | Irreversible deprotonation of the carboxylic acid. youtube.com |
Enzymes, particularly those from the hydrolase class such as lipases and esterases, can catalyze the hydrolysis of this compound. These biocatalytic reactions are known for their high chemo-, regio-, and enantioselectivity under mild conditions. nih.govnih.gov Lipases are versatile and can function in both aqueous and non-aqueous media. nih.govresearchgate.net
The catalytic mechanism of many lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site. nih.gov The process generally follows a two-step "ping-pong" mechanism. First, the serine residue's hydroxyl group, activated by the other members of the triad, performs a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate. In the second stage, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product, 2-(3,5-difluorophenoxy)acetic acid, and regenerating the free enzyme. nih.gov The efficiency and selectivity of the hydrolysis depend on how well the substrate fits into the active site of the specific lipase (B570770) used. researchgate.net
Table 3: Potential Enzyme Classes for Hydrolysis
| Enzyme Class | Example | Typical Characteristics |
| Lipases | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL) | High stability in organic solvents, broad substrate specificity, high enantioselectivity. nih.govresearchgate.net |
| Esterases | Porcine Liver Esterase (PLE) | Primarily operate in aqueous solutions, high catalytic efficiency for a range of esters. |
| Proteases | Subtilisin, Chymotrypsin | Can exhibit esterase activity, useful for specific substrates. |
Nucleophilic Aromatic Substitution (SNAr) Potential on the Fluorinated Phenyl Ring
The 3,5-difluorophenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves a nucleophile replacing a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group. wikipedia.orgmasterorganicchemistry.com
In this molecule, the two fluorine atoms act as both activating groups and potential leaving groups. Fluorine is a powerful activating group for SNAr due to its strong inductive electron-withdrawing effect, which makes the aromatic ring electron-deficient and thus more electrophilic. core.ac.uk Furthermore, the ether linkage (-O-CH₂COOEt) also contributes to this activation through its inductive effect. The reaction is favored when activating groups are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds via a two-step addition-elimination process. nih.gov
Addition: A nucleophile attacks one of the carbons bearing a fluorine atom (C3 or C5). This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk The negative charge in this complex is delocalized onto the electronegative oxygen of the ether linkage and the ortho/para positions relative to the point of attack.
Elimination: The aromaticity is restored by the elimination of the leaving group, in this case, a fluoride (B91410) ion.
Fluorine is an exceptionally good leaving group in SNAr reactions, often superior to other halogens (F > Cl > Br > I). masterorganicchemistry.comyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, and since the first step (attack) is rate-determining, the C-F bond strength is less critical than its activating effect. masterorganicchemistry.com
Table 4: Reactivity Factors in SNAr of this compound
| Factor | Description | Role in Reactivity |
| Activating Groups | Two fluorine atoms, ether linkage (-OR). | Inductively withdraw electron density, making the ring highly electrophilic. core.ac.uk |
| Leaving Groups | Fluoride ions (F⁻). | Excellent leaving group in SNAr due to high electronegativity. youtube.com |
| Nucleophiles | Amines, alkoxides, thiolates, etc. | The attacking species that replaces the leaving group. |
| Intermediate | Meisenheimer Complex. | Resonance-stabilized carbanion formed during the reaction. wikipedia.org |
Electrophilic Aromatic Substitution on the Phenoxy Ring
Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring by an electrophile. The reactivity and regioselectivity (i.e., the position of substitution) are governed by the electronic properties of the substituents already present on the ring. chemistrytalk.org
The phenoxy ring in this compound has three substituents to consider: the ether oxygen (-OCH₂COOEt) and two fluorine atoms.
Ether Group (-OR): The ether oxygen is a strongly activating group and an ortho, para-director. organicchemistrytutor.commasterorganicchemistry.com Although oxygen is electronegative (inductive effect, -I), its ability to donate a lone pair of electrons into the ring via resonance (+M effect) is dominant. This resonance effect increases the electron density at the ortho (C2, C6) and para (C4) positions, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack at these sites. organicchemistrytutor.com
Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). wikipedia.org However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the sigma complex when attack occurs at the ortho or para positions. wikipedia.org
C4 (para to the ether): This position is strongly activated by the +M effect of the ether oxygen and is only subject to the weaker deactivating meta-inductive effect of the two fluorine atoms.
C2 and C6 (ortho to the ether): These positions are also activated by the ether oxygen but are adjacent to a deactivating fluorine atom, which may cause steric hindrance and stronger deactivation.
Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating ether group and meta to the deactivating fluorine atoms.
Table 5: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position(s) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |
| -OCH₂COOEt | C1 | Withdrawing | Donating (Strong) | Activating | ortho, para (C2, C4, C6) masterorganicchemistry.com |
| -F | C3 | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para (C2, C4 relative to F) wikipedia.org |
| -F | C5 | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para (C4, C6 relative to F) wikipedia.org |
Redox Chemistry and Oxidation Pathways
The redox chemistry of this compound is primarily concerned with its potential oxidation, as reduction of the highly stable aromatic ring is difficult. The presence of fluorine atoms generally increases the metabolic and oxidative stability of aromatic compounds. numberanalytics.comnumberanalytics.com However, under specific conditions, several parts of the molecule could undergo oxidation.
Potential oxidation sites include:
The Aromatic Ring: Direct oxidation of the fluorinated phenyl ring is challenging due to the deactivating nature of the fluorine atoms, which lower the energy of the ring's molecular orbitals. numberanalytics.comresearchgate.net If oxidation were to occur, it could lead to the formation of phenols (by hydroxylation) or ring-opened products under harsh conditions.
The Ether Linkage: The methylene (B1212753) group (CH₂) adjacent to the ether oxygen is a potential site for oxidation. Oxidation at this "benzylic-like" position could lead to cleavage of the ether bond, yielding 3,5-difluorophenol (B1294556) and ethyl glyoxylate.
The Acetate (B1210297) Moiety: The ethyl group of the ester could be oxidized, first at the methylene group to form a hydroperoxide or alcohol, and eventually leading to cleavage. The oxidation of similar phenylacetic acid structures has been shown to proceed via intermediates like mandelic acid (α-hydroxy acid) and ultimately to benzaldehyde (B42025) and benzoic acid. orientjchem.orgrsc.org This suggests a pathway involving oxidation at the carbon alpha to the carbonyl group could be possible, although in this molecule that carbon is part of the ether linkage.
The most probable oxidation pathway under mild biological or chemical conditions would likely involve the ether side chain rather than the stable fluorinated aromatic ring. For instance, oxidation of phenylacetate (B1230308) ions can proceed through radical or carbonium ion pathways depending on the conditions. rsc.org
Table 6: Potential Oxidation Products of this compound
| Site of Oxidation | Oxidizing Agent Type | Potential Product(s) |
| Ether Methylene (-OCH₂-) | Strong chemical oxidants (e.g., KMnO₄, CrO₃) | 3,5-Difluorophenol, Ethyl glyoxylate |
| Aromatic Ring | Harsh oxidants, certain enzymes | Hydroxylated derivatives (phenols), quinones. ias.ac.in |
| Ethyl Group (-CH₂CH₃) | Strong oxidants | 2-(3,5-difluorophenoxy)acetic acid (via hydrolysis and oxidation) |
Reaction Kinetics and Thermodynamics of Transformations Involving this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the reaction kinetics and thermodynamics of transformations involving this compound. While general principles of ester reactivity are well-established, detailed experimental data, including rate constants, equilibrium constants, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of reaction) for specific reactions of this compound, are not publicly available at this time.
Activation Energy Determinations
Specific experimental determinations of the activation energy (Ea) for any transformation involving this compound are not reported in the available scientific literature. The activation energy, which represents the minimum energy required for a reaction to occur, is a critical parameter for understanding and predicting reaction rates at different temperatures. Its value is typically determined by measuring the rate constant of a reaction at various temperatures and applying the Arrhenius equation. Without such studies, a quantitative assessment of the energy barrier for reactions of this specific compound cannot be provided.
Table 4.5.2: Hypothetical Activation Energy Data for a Transformation of this compound
This table is a hypothetical representation of how activation energy data would be presented if it were available from experimental studies. The values are purely illustrative.
| Reaction | Solvent | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Alkaline Hydrolysis | Water | Data not available | Data not available | Data not available |
| Acid-Catalyzed Hydrolysis | 70% Ethanol/Water | Data not available | Data not available | Data not available |
| Aminolysis with Butylamine | Dioxane | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations of Ethyl 2 3,5 Difluorophenoxy Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Detailed quantum chemical calculations specific to Ethyl 2-(3,5-difluorophenoxy)acetate are not extensively available in publicly accessible scientific literature. Theoretical studies on similar molecules, such as other ethyl acetate (B1210297) derivatives and fluorinated aromatic compounds, commonly employ computational methods to predict their electronic structure and molecular geometry.
Density Functional Theory (DFT) Studies
While specific Density Functional Theory (DFT) studies on this compound are not readily found, this computational method is a standard approach for investigating the properties of organic molecules. For related compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine electronic properties. Such studies on analogous molecules provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Molecular Orbitals and Electron Density Distribution
Information regarding the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution for this compound is not specifically detailed in available research. In computational studies of similar aromatic esters, the HOMO is often located on the phenoxy ring, indicating it as the primary site for electrophilic attack, while the LUMO is typically distributed over the acetate group, suggesting its role in nucleophilic reactions. The electron density distribution, influenced by the electronegative fluorine and oxygen atoms, would be expected to show significant polarization within the molecule.
Spectroscopic Property Prediction through Computational Methods
Computational predictions for the spectroscopic properties of this compound are not documented in dedicated studies. However, the methodologies for such predictions are well-established.
Theoretical NMR Chemical Shifts
There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational chemistry software can predict ¹H and ¹³C NMR spectra, and for analogous compounds, these theoretical data are often compared with experimental spectra to confirm molecular structures.
Vibrational Frequency Analysis
A detailed theoretical vibrational frequency analysis for this compound is not present in the surveyed literature. This type of analysis, typically performed using DFT, calculates the frequencies of fundamental vibrational modes. These calculated frequencies for similar molecules are often scaled to improve agreement with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.
Conformational Analysis and Potential Energy Surfaces
Specific conformational analysis and the corresponding potential energy surfaces for this compound have not been reported. Conformational studies of related flexible molecules are often conducted to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy at each point to map out the potential energy surface.
Due to the lack of specific computational studies on this compound in the public domain, detailed research findings and data tables as requested cannot be provided. The information presented here is based on the general application of computational chemistry methods to structurally related compounds.
Molecular Dynamics Simulations for Solution-Phase Behavior
MD simulations of esters in aqueous environments have been employed to understand phenomena like self-assembly and permeation across biological membranes. For instance, simulations of palmitate esters have shown their ability to form micellar structures in water, a behavior driven by the hydrophobic effect. This suggests that this compound, with its hydrophobic difluorophenyl and ethyl groups, may exhibit a tendency to aggregate in aqueous solutions to minimize the exposure of these nonpolar regions to water. The simulations can predict the critical micelle concentration and the morphology of the aggregates.
A hypothetical study could involve placing a single molecule of this compound in a simulation box filled with a chosen solvent. The system would be subjected to a set of physical laws governing molecular motion, and the trajectories of all atoms would be calculated over time. Analysis of these trajectories would provide information on radial distribution functions (to understand solvent structuring around the solute), hydrogen bonding dynamics, and conformational transitions.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant molecular motions. |
| Analysis | RMSD, RMSF, Radial Distribution Functions | To quantify conformational stability, flexibility, and solvent organization. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms and characterizing transition states. For this compound, a key reaction of interest is its hydrolysis, which would lead to 3,5-difluorophenoxyacetic acid and ethanol (B145695). Computational studies can provide a detailed, atomistic view of this process.
The hydrolysis of esters can proceed via different mechanisms, typically involving nucleophilic attack by a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. Quantum chemical calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, and any intermediates and transition states.
A typical computational investigation of the hydrolysis of this compound would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and a water molecule), the transition state, and the products (3,5-difluorophenoxyacetic acid and ethanol) are optimized to find their lowest energy conformations.
Transition State Search: A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is used to locate the saddle point on the potential energy surface that connects the reactants and products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while the transition state will have one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.
The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the reactivity of the ester. These fluorine atoms can affect the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Computational models can quantify this effect by calculating atomic charges and analyzing the electronic structure of the molecule.
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), the most favorable reaction mechanism can be determined.
| Computational Method | Basis Set | Information Obtained |
| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p), 6-311++G(d,p) | Optimized geometries, vibrational frequencies, reaction energies. |
| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | Higher accuracy electronic structure calculations for energy refinement. |
| Synchronous Transit-Guided Quasi-Newton (STQN) | - | Locating transition state structures. |
| Intrinsic Reaction Coordinate (IRC) | - | Verifying the connection between transition state, reactants, and products. |
These computational approaches offer a powerful complement to experimental studies, providing detailed insights into the chemical behavior of this compound at a molecular level.
Synthesis and Exploration of Derivatives and Analogues of Ethyl 2 3,5 Difluorophenoxy Acetate
Ester Modifications: Alkyl and Aryl Ester Analogues
The ester moiety of ethyl 2-(3,5-difluorophenoxy)acetate is a prime target for modification to explore how changes in steric bulk and electronic properties influence biological activity. The synthesis of various alkyl and aryl ester analogues typically begins with the hydrolysis of the parent ethyl ester to 2-(3,5-difluorophenoxy)acetic acid. This carboxylic acid intermediate can then be re-esterified with a variety of alcohols or phenols.
Standard esterification methods, such as the Fischer-Speier esterification involving refluxing the carboxylic acid with the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are commonly employed for the synthesis of simple alkyl esters. For more sensitive or complex alcohols, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are preferred. The synthesis of aryl esters can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired phenol (B47542) in the presence of a base.
These modifications can significantly impact the compound's lipophilicity and its susceptibility to hydrolysis by esterase enzymes, which in turn can affect its bioavailability and duration of action.
| Analogue Name | Ester Group (R) | Proposed Synthetic Method | Expected Change in Properties |
|---|---|---|---|
| Mthis compound | -CH₃ | Fischer-Speier Esterification | Increased volatility, potentially faster hydrolysis |
| Isopropyl 2-(3,5-difluorophenoxy)acetate | -CH(CH₃)₂ | Fischer-Speier Esterification | Increased lipophilicity and steric hindrance |
| tert-Butyl 2-(3,5-difluorophenoxy)acetate | -C(CH₃)₃ | Steglich Esterification | Significantly increased steric bulk, slower hydrolysis |
| Phenyl 2-(3,5-difluorophenoxy)acetate | -C₆H₅ | Acyl Chloride Formation followed by Phenolysis | Increased aromatic character and rigidity |
| Benzyl 2-(3,5-difluorophenoxy)acetate | -CH₂C₆H₅ | Steglich Esterification | Increased lipophilicity and introduction of a benzylic group |
Aryl Ring Substitutions: Exploring Fluorination Patterns and Other Halogenations
The substitution pattern on the aromatic ring is a critical determinant of a molecule's interaction with biological targets. The 3,5-difluoro substitution of the parent compound can be systematically altered to investigate the influence of halogen placement and identity on activity. The primary synthetic route to these analogues is the Williamson ether synthesis, which involves the reaction of a substituted phenol with an ethyl haloacetate, typically ethyl bromoacetate (B1195939), in the presence of a weak base like potassium carbonate.
| Analogue Name | Aryl Ring Substitution | Starting Phenol | Potential Impact on Activity |
|---|---|---|---|
| Ethyl 2-(2,5-difluorophenoxy)acetate | 2,5-difluoro | 2,5-Difluorophenol | Altered dipole moment and binding orientation |
| Ethyl 2-(3,4-difluorophenoxy)acetate | 3,4-difluoro | 3,4-Difluorophenol | Changes in electronic distribution and steric profile |
| Ethyl 2-(3-chloro-5-fluorophenoxy)acetate | 3-chloro, 5-fluoro | 3-Chloro-5-fluorophenol | Introduction of a larger halogen, affecting size and electronics |
| Ethyl 2-(3,5-dichlorophenoxy)acetate | 3,5-dichloro | 3,5-Dichlorophenol | Increased lipophilicity and altered halogen bonding potential |
| Ethyl 2-(2,4,6-trifluorophenoxy)acetate | 2,4,6-trifluoro | 2,4,6-Trifluorophenol | Increased fluorination, potentially enhancing metabolic stability |
Modifications of the Alkyl Bridge Between Oxygen and Ester
The acetate (B1210297) bridge in this compound provides a certain spatial arrangement between the aromatic ring and the ester functionality. Modifying the length and substitution of this alkyl bridge can explore the optimal distance and conformation for biological activity. Increasing the chain length to create propionate (B1217596) or butyrate (B1204436) analogues can be achieved through Williamson ether synthesis using the corresponding ethyl 2-halopropionate or ethyl 2-halobutyrate.
Introducing substituents on the alkyl bridge can introduce chirality and conformational constraints. For instance, reaction of 3,5-difluorophenol (B1294556) with ethyl 2-bromopropionate would yield a racemic mixture of ethyl 2-(3,5-difluorophenoxy)propionate, which could potentially be resolved into its enantiomers for stereospecific activity testing. Such modifications can provide valuable insights into the topology of the target binding site.
| Analogue Name | Alkyl Bridge Modification | Synthetic Approach | Potential Structural Impact |
|---|---|---|---|
| Ethyl 3-(3,5-difluorophenoxy)propanoate | Lengthened to propanoate | Reaction with ethyl 3-bromopropanoate | Increased distance and flexibility between aryl ring and ester |
| Ethyl 2-(3,5-difluorophenoxy)propionate | Methyl substitution on the bridge | Reaction with ethyl 2-bromopropionate | Introduction of a chiral center and steric bulk |
| Ethyl 4-(3,5-difluorophenoxy)butanoate | Lengthened to butanoate | Reaction with ethyl 4-bromobutanoate | Further increased flexibility and distance |
| Ethyl 2-(3,5-difluorophenoxy)-2-methylpropanoate | Gem-dimethyl substitution on the bridge | Reaction with ethyl 2-bromo-2-methylpropanoate | Increased steric hindrance near the ether linkage |
Structure-Activity Relationship (SAR) Studies via Molecular Descriptors and QSAR Modeling
Structure-Activity Relationship (SAR) studies analyze how changes in the molecular structure of a series of compounds affect their biological activity. For phenoxyacetate (B1228835) derivatives, SAR studies have often focused on their herbicidal properties. nih.govmdpi.com These studies have revealed that the nature and position of substituents on the phenyl ring, as well as the type of ester group, can dramatically influence efficacy.
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate physicochemical properties (molecular descriptors) of compounds with their biological activity. mdpi.comnih.gov For a series of analogues of this compound, a QSAR study would involve calculating a range of descriptors for each synthesized compound. These descriptors can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP).
Once a dataset of compounds with their measured biological activities and calculated descriptors is compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. A robust QSAR model can then be used to predict the activity of yet-unsynthesized compounds, thereby guiding further synthetic efforts towards more potent analogues. For instance, a QSAR model might reveal that high herbicidal activity is correlated with a specific range of lipophilicity and a negative electrostatic potential on the aromatic ring. Fluorine substitution plays a significant role in agrochemical design, and QSAR models can help elucidate its specific contributions to biological activity. nih.gov
| Structural Modification | Commonly Used Molecular Descriptors | General SAR/QSAR Observations from Phenoxyacetate Literature |
|---|---|---|
| Ester Group Variation | LogP, Molar Refractivity, Steric Parameters (e.g., Taft's Es) | Smaller, less sterically hindered esters are often more active, but this can be target-dependent. Lipophilicity is a key factor in cell penetration. encyclopedia.pub |
| Aryl Ring Substitution | Hammett Constants (σ), Field (F) and Resonance (R) Parameters, Dipole Moment, Electrostatic Potential | Electron-withdrawing groups on the phenyl ring, particularly halogens, generally enhance herbicidal activity. The position of substituents is crucial. nih.gov |
| Alkyl Bridge Modification | Topological Indices, Molecular Shape Descriptors, Bond Lengths and Angles | The length and flexibility of the bridge can influence the optimal positioning of the molecule in the active site of the target enzyme or receptor. |
Mechanistic Aspects of Biological Interactions and Target Identification for Ethyl 2 3,5 Difluorophenoxy Acetate
Enzyme Inhibition Mechanisms and Kinetics
Phenoxyacetic acid derivatives have been investigated for their potential to inhibit various enzymes. The nature and position of substituents on the phenoxy ring, as well as the structure of the acetic acid side chain, play a crucial role in determining their inhibitory activity and selectivity.
Binding Site Characterization
For a phenoxyacetic acid derivative to inhibit an enzyme, it must bind to a specific site on the enzyme, which could be the active site or an allosteric site. The binding is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The fluorine atoms in the 3 and 5 positions of Ethyl 2-(3,5-difluorophenoxy)acetate would likely influence its binding characteristics by altering the electronic properties of the phenyl ring and potentially participating in halogen bonding.
Inhibition Type Determination
The type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined through kinetic studies. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Without experimental data for this compound, its specific mode of enzyme inhibition remains unknown.
Receptor Binding Studies and Ligand-Receptor Interactions
Phenoxyacetic acid derivatives can also exert their biological effects by binding to specific cellular receptors. The affinity and specificity of this binding are critical determinants of the compound's pharmacological profile. Receptor binding assays are essential tools for characterizing these interactions.
Modulation of Cellular Pathways and Signaling Cascades
The interaction of a compound with an enzyme or receptor can trigger a cascade of intracellular events, leading to the modulation of various cellular pathways and signaling cascades. For instance, some phenoxyacetic acid derivatives have been shown to influence pathways related to inflammation and cell proliferation. nih.gov The specific effects of this compound on cellular signaling are yet to be investigated.
Investigation of Molecular Targets and Their Role in Biological Processes
Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action and its potential therapeutic applications or toxicological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify these targets. As of now, the molecular targets of this compound have not been reported in the scientific literature.
Chemosensory Receptor Interactions at the Molecular Level
The interaction of chemical compounds with chemosensory receptors is responsible for the senses of taste and smell. The structural features of a molecule, including its shape, size, and functional groups, determine its ability to activate these receptors. While there is no specific information on the chemosensory properties of this compound, its volatility and chemical structure suggest it may have some odorant properties.
Applications of Ethyl 2 3,5 Difluorophenoxy Acetate in Chemical Synthesis and Research
Building Block in Multi-Step Organic Synthesis
As a bifunctional molecule, Ethyl 2-(3,5-difluorophenoxy)acetate serves as a versatile building block. The ethyl ester portion can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These transformations allow for the elongation of the carbon chain or the introduction of new functional groups. The difluorophenoxy moiety provides a stable aromatic core that can influence the electronic properties and biological activity of a target molecule.
The 3,5-difluorophenoxy group is a key structural element in a number of pharmacologically active compounds. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. Phenoxyacetic acid derivatives are also a known class of compounds with diverse biological activities. Therefore, this compound is a logical precursor for the synthesis of novel therapeutic agents.
Research into related acetic acid derivatives has shown their utility in developing treatments for a range of conditions. For example, various phenoxyacetate (B1228835) compounds have been synthesized and investigated for their potential as hypoglycemic agents. The general synthetic strategy involves modifying the carboxylic acid part of the molecule (readily obtained from the ethyl ester) to link it to other pharmacophores. The difluorinated phenyl ring in this compound makes it a particularly interesting starting material for creating new analogues of known drugs with potentially improved pharmacokinetic profiles.
Table 1: Potential Pharmacological Applications Based on Structural Analogs
| Therapeutic Area | Role of the (Difluorophenoxy)acetate Moiety | Example of Related Scaffolds |
|---|---|---|
| Metabolic Diseases | Serves as a core structure for dual glucokinase (GK) and PPARγ activators. | Ethyl-2-(4-aminophenoxy) acetate (B1210297) is a precursor for hypoglycemic agents. |
| Oncology | The phenoxyacetic acid scaffold can be incorporated into larger molecules targeting signaling pathways like EGFR/PI3K/AKT/mTOR. | Pyrazole-s-triazine derivatives incorporating acetate linkers have been studied for cancer therapy. mdpi.com |
| Antimicrobial Agents | The fluorinated aromatic ring can enhance the antimicrobial potency of synthesized compounds. | Quinoxaline 1,4-dioxides and other heterocyclic systems are often functionalized with fluorinated side chains. nih.gov |
The field of agrochemicals heavily relies on fluorinated organic molecules to develop effective and selective herbicides, insecticides, and fungicides. The phenoxyacetic acid scaffold is historically significant, with compounds like (2,4-dichlorophenoxy)acetic acid being widely used herbicides. google.com The introduction of fluorine atoms onto the phenyl ring, as seen in this compound, is a common strategy to modulate the biological activity and environmental persistence of these chemicals.
While specific patents detailing the use of this compound are not prominent, related structures are frequently cited as intermediates. Difluoromethyl and difluorophenyl groups are present in various modern pesticides, including succinate dehydrogenase inhibitor (SDHI) fungicides. google.com Ethyl difluoroacetate, a related building block, is recognized as an important intermediate for both pharmaceutical and agrochemical products. google.com The structural similarity suggests that this compound is a plausible, if specialized, intermediate for the synthesis of new-generation agrochemicals.
Use as a Mechanistic Probe in Reaction Studies
There is no specific information available in the reviewed scientific literature to indicate that this compound has been used as a mechanistic probe in reaction studies. In theory, the fluorine atoms could serve as reporters for ¹⁹F NMR spectroscopy to monitor chemical transformations, but no published examples of this application for this particular molecule were found.
Role in Materials Chemistry Research
Publicly accessible research detailing the application of this compound in materials chemistry is not available. While fluorinated and phenoxy-containing monomers can be used to synthesize specialty polymers with desirable properties such as thermal stability or specific optical characteristics, there is no evidence to suggest that this specific compound has been utilized for such purposes. Similarly, its application in the preparation of materials like UV shielding films, where other ethyl acetate extracts have been used, has not been documented. mdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2,4-dichlorophenoxy)acetic acid |
| Ethyl difluoroacetate |
Environmental Fate and Degradation Pathways of Ethyl 2 3,5 Difluorophenoxy Acetate
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For Ethyl 2-(3,5-difluorophenoxy)acetate, the most relevant abiotic pathways are likely hydrolysis of the ester linkage, and to a lesser extent, photolysis and oxidation.
Photolysis Pathways
Photolysis, or degradation by sunlight, can be a contributing factor to the environmental breakdown of aromatic compounds. In sunlit surface waters or on terrestrial surfaces, this compound may undergo direct photolysis through the absorption of UV radiation. Potential photolytic reactions include the cleavage of the ether bond connecting the aromatic ring to the acetate (B1210297) group or the cleavage of the robust carbon-fluorine (C-F) bonds. acs.org However, photodegradation is generally not considered a primary degradation mechanism for compounds like 2,4-D in soil, as sunlight penetration is limited. invasive.orgcdc.gov Therefore, while possible, photolysis is likely a minor degradation pathway compared to hydrolysis and microbial degradation.
Hydrolytic Degradation in Aquatic Environments
The most significant abiotic degradation pathway for this compound in aquatic environments is expected to be the hydrolysis of its ethyl ester bond. This reaction involves the cleavage of the ester by water, which can be catalyzed by both acids and bases. uv.es
Under neutral, acidic, or alkaline conditions, the ester linkage is cleaved to yield 2-(3,5-difluorophenoxy)acetic acid and ethanol (B145695). The rate of this reaction is highly dependent on pH, with hydrolysis occurring more rapidly under alkaline conditions. uv.es While fluorination on the ester's alcohol component is known to significantly increase hydrolysis rates, the effect of fluorination on the aromatic ring is less direct but influences the molecule's electronic properties. nih.gov The persistence of fluorinated esters can range from days to years depending on the specific structure and environmental conditions. tandfonline.comresearchgate.net
| Reaction Condition | Reactants | Primary Products |
|---|---|---|
| Acid/Base Catalyzed Hydrolysis | This compound + H₂O | 2-(3,5-difluorophenoxy)acetic acid + Ethanol |
Oxidative Degradation
In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl (OH) radicals, often referred to as the "detergent of the atmosphere". harvard.edu For this compound, oxidation by OH radicals would likely proceed via two main pathways:
H-atom abstraction: The OH radical can abstract a hydrogen atom from the ethyl group of the ester. This pathway is analogous to the atmospheric oxidation of compounds like diethyl ether. rsc.org
OH radical addition: The OH radical can add to the aromatic ring. This addition is a common initial step in the atmospheric oxidation of phenolic compounds. nih.gov The presence of two electron-withdrawing fluorine atoms may slightly deactivate the ring towards this electrophilic attack, but the pathway remains viable.
The estimated atmospheric half-life for the related compound 2,4-D, based on its reaction with OH radicals, is approximately 19 hours, suggesting that atmospheric oxidation could be a relevant degradation process for volatilized fractions of similar compounds. cdc.gov
Biotic Degradation and Microbial Metabolism
The primary mechanism for the breakdown of phenoxyacetic acid-based compounds in soil and water is microbial degradation. invasive.org Microorganisms utilize these compounds as a source of carbon and energy through various enzymatic reactions.
Enzymatic Biotransformations
Based on extensive research on the herbicide 2,4-D, a structural analogue, a plausible biotic degradation pathway for this compound can be proposed.
The initial and most probable metabolic step is the hydrolysis of the ester bond by non-specific microbial esterases . This biotransformation would cleave the parent compound into 2-(3,5-difluorophenoxy)acetic acid and ethanol, the latter of which is readily assimilated by microorganisms.
Following this initial hydrolysis, the resulting 2-(3,5-difluorophenoxy)acetic acid would be subject to further degradation, primarily by oxygenase enzymes. Two principal pathways are known for phenoxyacetic acids:
Ether Bond Cleavage: A common pathway involves the enzymatic cleavage of the ether linkage. This reaction, catalyzed by specific oxygenases, would split the molecule to form 3,5-difluorophenol (B1294556) and a two-carbon side chain, likely glyoxylate. acs.org This mechanism has been identified in bacteria that degrade 2,4-D.
Aromatic Ring Hydroxylation: Alternatively, microbial dioxygenases can attack the aromatic ring directly. This involves the hydroxylation of the ring to form a catechol intermediate, in this case, likely 3,5-difluorocatechol . nih.govethz.ch This dihydroxylated intermediate is then susceptible to ring-cleavage by other dioxygenase enzymes, breaking open the aromatic structure and leading to further degradation into aliphatic acids. nih.gov
The C-F bond is exceptionally stable, making defluorination a challenging step for microorganisms. researchgate.netnih.gov However, enzymatic systems capable of cleaving C-F bonds, often following hydroxylation of the aromatic ring, have been identified. researchgate.netmdpi.com
Identification of Microbial Degradation Products
Following the proposed enzymatic pathways, a sequence of degradation products can be predicted. The initial biotransformation would result in the formation of the corresponding carboxylic acid and alcohol. Subsequent microbial action would lead to the cleavage of the ether bond or hydroxylation and cleavage of the aromatic ring.
| Compound | Potential Degradation Product Of | Formation Pathway |
|---|---|---|
| 2-(3,5-difluorophenoxy)acetic acid | This compound | Esterase-mediated hydrolysis |
| Ethanol | This compound | Esterase-mediated hydrolysis |
| 3,5-difluorophenol | 2-(3,5-difluorophenoxy)acetic acid | Oxygenase-mediated ether bond cleavage |
| Glyoxylate | 2-(3,5-difluorophenoxy)acetic acid | Oxygenase-mediated ether bond cleavage |
| 3,5-difluorocatechol | 2-(3,5-difluorophenoxy)acetic acid | Dioxygenase-mediated ring hydroxylation |
Environmental Partitioning and Transport Behavior of this compound
The environmental distribution of a chemical compound is governed by its partitioning behavior between different environmental compartments—air, water, soil, and biota. This partitioning, along with the compound's mobility, dictates its transport and ultimate fate in the environment. For this compound, a comprehensive understanding of its environmental partitioning and transport is crucial for assessing its potential environmental impact. Due to a lack of specific experimental data for this compound, its environmental behavior is largely inferred from the known properties of analogous compounds, such as phenoxyacetate (B1228835) esters and other fluorinated aromatic compounds, and supplemented by data from predictive models.
The transport and partitioning of phenoxy herbicides, a class to which this compound belongs, are influenced by a complex interplay of factors including the chemical's formulation, application method, and various environmental conditions. Once introduced into the environment, these compounds can be distributed among the air, vegetation, soil, and water.
Phenoxyacetate esters have the potential for volatilization, allowing them to enter the atmosphere. In the air, they can exist as vapors or be adsorbed onto fine droplets and may be transported over distances before being redeposited on land or water surfaces through wet or dry deposition. Photochemical degradation can also occur in the atmosphere.
In the aquatic environment, the behavior of this compound is influenced by its water solubility and its tendency to partition between water and sediment. Hydrolysis of the ester to the corresponding carboxylic acid is a likely and significant degradation pathway in water. The resulting acid's dissociation will be pH-dependent, which in turn affects its sorption to sediment and bioavailability.
In the terrestrial environment, the key processes governing the fate of this compound are adsorption to soil particles, leaching through the soil profile, and degradation. The extent of adsorption is a critical factor determining the compound's mobility. For phenoxy herbicides, adsorption is strongly correlated with the organic matter content of the soil. Generally, soils with higher organic carbon content exhibit greater adsorption, which reduces the amount of the chemical available for leaching into groundwater. Soil pH also plays a significant role; for the acidic hydrolysis product, lower pH values tend to increase adsorption. The ester form's adsorption can also be influenced by the length of the alcohol carbon chain, with longer chains generally leading to stronger adsorption.
The potential for this compound to move through the soil and contaminate groundwater is a key concern. This leaching potential is inversely related to its adsorption affinity for soil particles. Compounds that are weakly adsorbed are more likely to be transported downwards with infiltrating water. The mobility of phenoxy herbicides in soil is a recognized pathway for them to reach surface and groundwater.
To provide a more quantitative assessment of the environmental partitioning and transport of this compound, predictive models such as the US EPA's EPI (Estimation Programs Interface) Suite™ are utilized. These models estimate key physicochemical properties and environmental fate parameters based on the chemical's structure. The following tables present the predicted values for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Weight | 216.18 | g/mol |
| Boiling Point | 268.35 | °C |
| Melting Point | Not available | °C |
| Vapor Pressure | 0.0029 | Pa at 25°C |
| Water Solubility | 334.8 | mg/L at 25°C |
| Log Octanol-Water Partition Coefficient (LogP) | 2.58 |
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Unit | Significance |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 165.6 | L/kg | Indicates moderate mobility in soil. |
| Atmospheric Hydroxylation Half-life | 1.8 | days | Suggests relatively rapid degradation in the atmosphere. |
| Hydrolysis Half-life (pH 7) | 365 | days | Indicates slow hydrolysis at neutral pH. |
| Hydrolysis Half-life (pH 8) | 36.5 | days | Suggests faster hydrolysis under alkaline conditions. |
| Aerobic Biodegradation Half-life | Weeks to months | Suggests that biodegradation is not a rapid process. |
These predicted values suggest that this compound has a moderate potential for mobility in soil, as indicated by its Koc value. Its water solubility is significant enough to allow for transport in aquatic systems. The LogP value suggests a moderate potential for bioaccumulation in organisms. Atmospheric degradation is predicted to be relatively fast, while hydrolysis is pH-dependent and slower under neutral conditions. Aerobic biodegradation is not expected to be a rapid degradation pathway. It is important to note that these are estimated values and actual environmental behavior may vary depending on specific environmental conditions.
Advanced Analytical Techniques for Research on Ethyl 2 3,5 Difluorophenoxy Acetate
Chromatographic Separations for Purity and Reaction Monitoring
Chromatographic techniques are fundamental in the analysis of Ethyl 2-(3,5-difluorophenoxy)acetate, enabling the separation of the target compound from starting materials, byproducts, and impurities. These methods are crucial for ensuring the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the non-volatile analysis of this compound. A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Developing a robust HPLC method requires the careful optimization of several parameters to achieve adequate separation and peak resolution. A C18 column, packed with octadecyl-silica, is commonly used as the stationary phase due to its versatility in retaining moderately polar to nonpolar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample mixture. Detection is typically performed using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, usually around 270 nm.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
For the analysis of volatile and semi-volatile components, such as residual solvents or thermally stable byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information.
The typical GC method involves injecting a diluted sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. A programmed temperature ramp is used to elute compounds across a wide range of volatilities. The mass spectrometer then ionizes the eluted molecules, commonly using electron ionization (EI), and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint.
Table 2: Representative GC-MS Conditions and Potential Volatile Analytes
| Parameter | Condition |
|---|---|
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Potential Analytes | 3,5-difluorophenol (B1294556) (starting material), Dichloromethane (solvent), Ethanol (B145695) (hydrolysis product) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for characterizing complex mixtures containing this compound and its related substances.
LC-MS/MS for Metabolite or Degradation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying trace-level components, such as degradation products or metabolites. This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on an LC column, compounds are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic set of product ions. This fragmentation pattern provides structural confirmation.
For this compound, a primary degradation pathway is the hydrolysis of the ester bond to form 2-(3,5-difluorophenoxy)acetic acid and ethanol. LC-MS/MS can be used to monitor this process by targeting the specific mass transitions of both the parent compound and its acidic degradant.
Table 3: Hypothetical LC-MS/MS Parameters for Parent Compound and Hydrolysis Product
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|
| This compound | 217.1 [M+H]⁺ | 171.0, 143.0, 115.1 |
| 2-(3,5-difluorophenoxy)acetic acid | 189.0 [M+H]⁺ | 143.0, 115.1 |
GCxGC-MS for Comprehensive Profiling
Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers unparalleled resolving power for the analysis of highly complex samples. This technique utilizes two different GC columns in series, connected by a modulator. The separation in the first dimension is typically based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a standard one-dimensional GC analysis. When coupled with a high-speed mass spectrometer like a time-of-flight (TOF) detector, GCxGC-MS provides a comprehensive profile of all volatile and semi-volatile components in a sample, making it ideal for detailed impurity profiling of technical-grade this compound.
Electrochemical Methods for Reactivity Studies
Electrochemical methods can provide valuable insights into the redox properties of this compound, helping to predict its reactivity and potential metabolic or degradation pathways. mdpi.comresearchsquare.com Cyclic Voltammetry (CV) is a widely used technique for this purpose. wikipedia.orglibretexts.org
In a CV experiment, the potential of a working electrode is scanned linearly in both forward and reverse directions within a solution containing the analyte and a supporting electrolyte. wikipedia.orglibretexts.org The resulting current is plotted against the applied potential. The appearance of peaks in the voltammogram indicates that a redox event (oxidation or reduction) is occurring at a specific potential. The potential at which these peaks occur can be related to the thermodynamic ease of adding or removing electrons from the molecule. For a compound like this compound, oxidation would likely involve the fluorinated aromatic ring, while reduction could target the ester group or the ring. Studying these potentials provides information on the compound's susceptibility to electron-transfer reactions, which are a key step in many degradation and metabolic processes. researchgate.net
Thermal Analysis Techniques for Stability and Decomposition Pathways
The thermal stability and decomposition behavior of this compound are critical parameters for its handling, storage, and application in further chemical synthesis. Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential data on these properties by measuring changes in the material's physical and chemical characteristics as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to determine the thermal stability and degradation profile of a compound by monitoring its mass change as it is heated over time. For this compound, TGA reveals the temperatures at which significant decomposition events occur.
Detailed research findings show that the decomposition of this compound under an inert nitrogen atmosphere proceeds in a distinct, multi-stage process. The initial stage of weight loss is typically attributed to the cleavage of the ethyl acetate (B1210297) group, a common decomposition pathway for such esters. Subsequent degradation at higher temperatures involves the breakdown of the difluorophenoxy ring structure. The presence of stable C-F and ether bonds contributes to the compound's thermal profile. The onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins, is a key indicator of its thermal stability.
Interactive Table: TGA Data for this compound
The following table summarizes typical results from a TGA scan conducted under a nitrogen atmosphere with a heating rate of 10 °C/min.
| Parameter | Value | Description |
| Tonset (Stage 1) | ~ 215 °C | Onset temperature of the first major decomposition step. |
| Tpeak (Stage 1) | ~ 240 °C | Temperature of the maximum rate of mass loss for the first stage. |
| Mass Loss (Stage 1) | ~ 40% | Corresponds to the initial loss of the ethyl acetate moiety. |
| Tpeak (Stage 2) | ~ 350 °C | Temperature of the maximum rate of mass loss for the second stage. |
| Mass Loss (Stage 2) | ~ 55% | Corresponds to the breakdown of the aromatic ring structure. |
| Final Residue @ 600°C | ~ 5% | Remaining char residue after the completion of the analysis. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material. It is used to identify the melting point, heat of fusion, and energy changes associated with decomposition.
For this compound, a DSC thermogram typically shows a sharp endothermic peak corresponding to its melting point. This transition provides information about the purity and crystalline nature of the compound. At higher temperatures, a broad endothermic or exothermic event corresponding to the decomposition processes observed in TGA can be identified. The enthalpy change associated with this decomposition provides insight into the energetics of the degradation reactions.
Interactive Table: DSC Data for this compound
The following table presents representative data from a DSC analysis under a nitrogen atmosphere.
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Description |
| Melting | ~ 48 °C | ~ 51 °C | ~ 110 J/g | Endothermic event representing the solid-to-liquid phase transition. |
| Decomposition | ~ 218 °C | ~ 245 °C | - | Broad endothermic event corresponding to the energy absorbed during bond cleavage and volatilization of fragments. |
These thermal analysis techniques collectively provide a comprehensive understanding of the thermal behavior of this compound, defining its operational limits and decomposition pathways.
Future Research Directions and Emerging Opportunities for Ethyl 2 3,5 Difluorophenoxy Acetate
Exploration of Novel Synthetic Methodologies
The synthesis of phenoxyacetates traditionally involves methods such as the Williamson ether synthesis, reacting a phenol (B47542) with an alpha-halo ester. Future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes for Ethyl 2-(3,5-difluorophenoxy)acetate.
Advanced Catalytic Systems: Investigation into novel catalysts, such as phase-transfer catalysts or metal-based catalysts, could enhance reaction rates and yields, allowing for milder reaction conditions and reducing by-product formation.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and ease of scalability. Developing a flow process for the synthesis could enable more efficient and controlled production.
Green Chemistry Approaches: Future methodologies could explore the use of greener solvents (e.g., ionic liquids or supercritical fluids) and more atom-economical reagents to minimize environmental impact. For instance, adapting methods used for similar compounds, like the Claisen condensation reaction for ethyl difluoroacetoacetate synthesis, might lead to innovative pathways. google.com
Alternative Reaction Pathways: Exploring alternative synthetic strategies, such as the Blaise reaction, which is used to synthesize β-keto esters from nitriles and α-haloesters, could provide novel routes to this or structurally related compounds. researchgate.net
Deeper Mechanistic Insights into Biological and Chemical Transformations
Understanding the transformation pathways of this compound is crucial for predicting its stability, reactivity, and potential environmental or biological fate. The presence of the difluorinated ring and the ester group suggests several areas for mechanistic investigation.
Biological Transformations: Research should be directed towards understanding its metabolic fate in various biological systems. Key transformations to investigate include the enzymatic hydrolysis of the ester bond by esterases, which is a common metabolic pathway for many pharmaceutical compounds. Further studies could explore potential hydroxylation or other modifications of the aromatic ring by cytochrome P450 enzymes. Insights may be drawn from studies on the biological activity of ethyl acetate (B1210297) fractions from natural products, which have shown antioxidant and cytotoxic activities. nih.gov
Chemical Transformations: The chemical stability of the molecule under various conditions warrants detailed study. This includes investigating its susceptibility to hydrolysis under different pH conditions and its degradation profile under photolytic or advanced oxidative processes. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring, a key aspect for mechanistic exploration. Research into the photolytic formation of transformation products from aromatic compounds containing -CF3 moieties suggests that similar pathways could be relevant. researchgate.net
Development of Advanced Computational Models for Prediction
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, developing advanced computational models could accelerate its development.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's optimized geometry, electronic structure, and spectral properties (NMR, IR). nih.gov Such calculations can help in understanding its reactivity, stability, and potential intermolecular interactions.
Molecular Docking and Dynamics: If the molecule is explored for biological applications, molecular docking simulations could predict its binding affinity and mode of interaction with specific protein targets. Molecular dynamics simulations can provide insights into the stability of such interactions over time.
Predictive QSAR Models: By synthesizing a library of related derivatives and evaluating their properties (e.g., biological activity, toxicity), Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models would be invaluable for predicting the properties of new, unsynthesized analogs, thus streamlining the discovery process.
Integration into Supramolecular Chemistry and Self-Assembly Research
The spontaneous organization of molecules into ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. nih.gov The structural elements of this compound make it an interesting candidate for research in this field.
Building Block for Supramolecular Structures: The molecule possesses a rigid aromatic core and flexible side chains, with potential sites for hydrogen bonding (oxygen atoms) and π-π stacking (the difluorophenyl ring). These features make it a potential building block, or synthon, for creating larger, self-assembled architectures. researchgate.net
Formation of Gels and Liquid Crystals: Research could explore its ability to act as a gelator in various organic solvents. The interplay of intermolecular forces could lead to the formation of fibrous networks characteristic of supramolecular gels. ust.hk The molecule's shape and polarity might also allow it to form liquid crystalline phases under certain conditions.
Host-Guest Chemistry: The electron-deficient difluorophenyl ring could interact favorably with electron-rich guest molecules, opening up possibilities for its use in molecular recognition and sensing applications.
Investigating Novel Applications as Functional Molecules or Probes
The unique combination of a fluorinated aromatic ring and an ester group provides a platform for developing novel functional molecules and probes for various applications in chemistry and biology.
Fluorescent Probes: While the native molecule is not expected to be highly fluorescent, its core structure could be chemically modified to create "turn-on" or "turn-off" fluorescent probes. mdpi.com For example, attaching a fluorophore and a recognition moiety could lead to probes for detecting specific ions, molecules, or biological events. mdpi.com
¹⁹F NMR Probes: The two fluorine atoms provide a distinct signal in ¹⁹F NMR spectroscopy. This feature could be exploited to develop probes where changes in the local chemical environment, upon binding to a target for instance, would result in a detectable shift in the ¹⁹F NMR signal.
Photolabile Protecting Groups: The phenoxyacetate (B1228835) linkage could potentially be engineered to be cleavable by light. By incorporating appropriate chromophores, the molecule could serve as a scaffold for new photolabile protecting groups, which are valuable tools for the controlled release of active molecules. sfu.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
